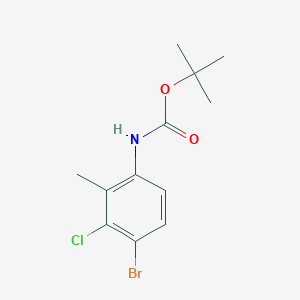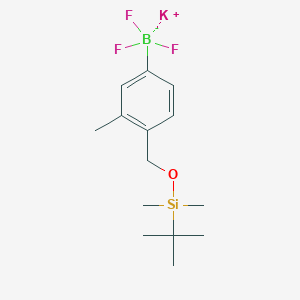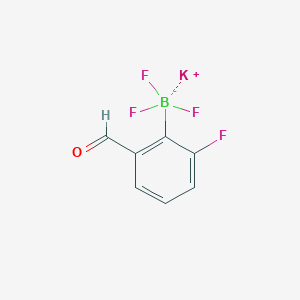
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is a complex organic compound with the molecular formula C14H17BBrF3O4S. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a bromomethyl group, a trifluoromethanesulfonyl group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
The synthesis of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethanesulfonyl group. The final step involves the formation of the boronic acid pinacol ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Analyse Des Réactions Chimiques
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Applications De Recherche Scientifique
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology and Medicine: The compound can be used to synthesize biologically active molecules, which can be further studied for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid pinacol ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethanesulfonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Compared to other boronic acid derivatives, 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Lacks the bromomethyl and trifluoromethanesulfonyl groups, making it less reactive in certain chemical transformations.
4-Bromomethylphenylboronic Acid Pinacol Ester: Similar structure but lacks the trifluoromethanesulfonyl group, affecting its reactivity and applications.
These comparisons highlight the unique features of this compound, making it a valuable reagent in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[2-(bromomethyl)-5-(trifluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O4S/c1-12(2)13(3,4)23-15(22-12)11-7-10(6-5-9(11)8-16)24(20,21)14(17,18)19/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPVZMMHYZTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

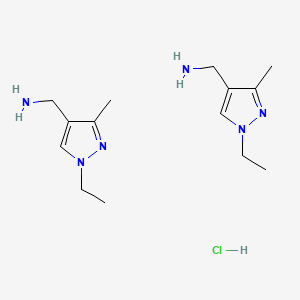

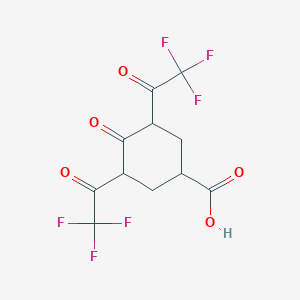


![8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl] trifluoromethanesulfonate](/img/structure/B8024485.png)


